1,3-Diazaspiro[4.5]dec-1-en-4-one
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Overview
Description
1,3-Diazaspiro[45]dec-1-en-4-one is a heterocyclic compound characterized by a spirocyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diazaspiro[4.5]dec-1-en-4-one can be synthesized through various methods. One common approach involves the reaction of N-benzylpiperidone with appropriate amines and thioglycolic acid in toluene under reflux conditions . This one-pot three-component condensation reaction is facilitated by the removal of water using a Dean-Stark trap .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be optimized for higher yields and cost-effectiveness. The use of catalytic hydrogenation, oxidation, and Bucherer-Bergs reactions are common in industrial settings for related compounds .
Chemical Reactions Analysis
Types of Reactions: 1,3-Diazaspiro[4.5]dec-1-en-4-one undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation reactions can be used to introduce functional groups or modify existing ones.
Reduction: Reduction reactions, often using hydrogenation, can alter the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is frequently used.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
1,3-Diazaspiro[4.5]dec-1-en-4-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Diazaspiro[4.5]dec-1-en-4-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The spirocyclic structure allows for unique interactions with biological molecules, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Spirotetramat: A related compound used as an insecticide, characterized by its spirocyclic structure and similar synthetic routes.
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Another spirocyclic compound with potential anti-ulcer activity.
Uniqueness: 1,3-Diazaspiro[4.5]dec-1-en-4-one stands out due to its specific nitrogen-containing spirocyclic structure, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1,3-diazaspiro[4.5]dec-1-en-4-one |
InChI |
InChI=1S/C8H12N2O/c11-7-8(10-6-9-7)4-2-1-3-5-8/h6H,1-5H2,(H,9,10,11) |
InChI Key |
SKTLNUCBMSZQFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=O)NC=N2 |
Origin of Product |
United States |
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